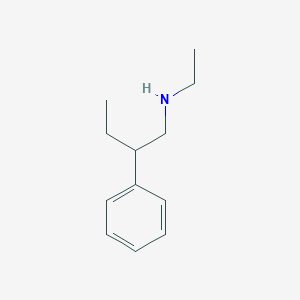

Ethyl(2-phenylbutyl)amine

Descripción general

Descripción

Ethyl(2-phenylbutyl)amine is an organic compound . It is a derivative of amine, which is a functional group that contains a basic nitrogen atom with a lone pair of electrons . The molecular formula of this compound is C12H19N .

Synthesis Analysis

The synthesis of amines, including this compound, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves reactions of alkyl halides with ammonia or other amines . The synthesis of amines from bio-based furanic oxygenates has also been studied .

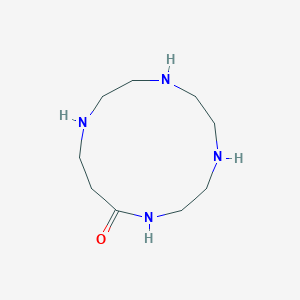

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a benzene ring) attached to a butyl group (a four-carbon chain), with an ethyl group (a two-carbon chain) attached to the nitrogen atom . The molecular weight is 177.286 Da .

Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure and the presence of other functional groups . Unfortunately, specific data for this compound was not found in the search results.

Aplicaciones Científicas De Investigación

Electrochemical Synthesis

Ethyl(2-phenylbutyl)amine and related compounds have been synthesized using electrochemical methods. A study by Kumari and Sharma (2011) details the electrochemical reduction of related quinolin-4-ylidene compounds in an aprotic medium, demonstrating the utility of electrochemical techniques in synthesizing complex organic compounds (Kumari & Sharma, 2011).

Enantiomeric Purity in Organic Synthesis

Research by Fadnavis et al. (2006) highlights the synthesis of 3-amino-3-phenyl-1-propanol, a compound structurally similar to this compound, emphasizing the importance of enantiomeric purity in pharmaceutical synthesis. The study employed enzymatic resolution to achieve high enantiomeric purity, underscoring the relevance of this compound derivatives in the synthesis of pure enantiomeric compounds (Fadnavis, Radhika, & Devi, 2006).

Lipase-Catalyzed Enantioselective Acetylation

González‐Sabín et al. (2002) explored the lipase-catalyzed enantioselective acetylation of pharmacologically active amines, including amphetamine and 4-phenylbutan-2-amine. This research indicates the potential application of this compound in the field of enantioselective synthesis of pharmacologically relevant compounds (González‐Sabín, Gotor, & Rebolledo, 2002).

Nonlinear Optical Materials

A study by Franco et al. (2010) investigated the use of Ethyl-[4-(4-nitro-phenylazo)-phenyl]-(2-oxiranylmethoxy-ethyl)-amine (ENPMA), a compound related to this compound, in the creation of nonlinear optical materials. This research demonstrates the potential of this compound derivatives in the development of advanced optical materials (Franco et al., 2010).

Antibiotic Development

The synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine by Fleck et al. (2003) as a key intermediate in the preparation of antibiotics highlights the significance of this compound derivatives in the field of antibiotic development (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Mecanismo De Acción

Target of Action

Ethyl(2-phenylbutyl)amine is a derivative of phenethylamine . Phenethylamines are known to interact with various receptors in the human body, including the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2) . These targets play a crucial role in the regulation of monoamine neurotransmission .

Mode of Action

The interaction of phenethylamines with their targets involves binding to the TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction regulates monoamine neurotransmission, which plays a critical role in various physiological functions such as mood regulation and voluntary movement .

Biochemical Pathways

Phenethylamines, including this compound, are produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . This process is part of the broader phenylalanine metabolic pathway .

Pharmacokinetics

The pharmacokinetics of phenethylamines involve absorption, distribution, metabolism, and excretion (ADME). For phenethylamines, a significant amount is metabolized in the small intestine by monoamine oxidase B (MAO-B) and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid . This metabolism suggests that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

The result of the action of phenethylamines is primarily the regulation of monoamine neurotransmission . This regulation can have various effects on the body, depending on the specific monoamines involved. For example, dopamine, norepinephrine, and epinephrine, which are endogenous catecholamines, play a central role in dopaminergic neurons, affecting voluntary movement, stress, and mood .

Action Environment

Environmental factors can influence the action, efficacy, and stability of amines. For instance, atmospheric amines contribute significantly to aerosol particle formation through homogeneous and heterogeneous reactions . These particles can impact PM2.5, climate, and human health . Furthermore, the toxicological effects of biogenic amines increase when the mono- and diaminoxidase enzymes are deficient or when drugs that inhibit these enzymes are used .

Safety and Hazards

Direcciones Futuras

Research into the synthesis and applications of amines, including Ethyl(2-phenylbutyl)amine, is ongoing. Recent studies have focused on the synthesis of amines from bio-based furanic oxygenates , and the development of pH-responsive polymers containing dynamic enaminone linkages . The efficient synthesis of bio-based amines is a promising area for future research .

Análisis Bioquímico

Biochemical Properties

Ethyl(2-phenylbutyl)amine, as an amine, can participate in a variety of biochemical reactions. Amines are known to interact with various enzymes, proteins, and other biomolecules. For instance, biogenic amines, which are formed by the decarboxylation of amino acids, can interact with enzymes and play a role in normal metabolic processes

Cellular Effects

For example, biogenic amines can regulate growth, blood pressure, and nerve conduction

Molecular Mechanism

Amines can participate in various reactions such as free radical reactions and nucleophilic substitutions

Dosage Effects in Animal Models

It is known that the pharmacokinetics of tested substances can differ greatly between different species

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Amines are known to be involved in various metabolic pathways. For example, biogenic amines are synthesized by the decarboxylation of amino acids

Transport and Distribution

Amines can engage in hydrogen bonding with water, which could potentially influence their transport and distribution

Subcellular Localization

The localization of amines can be influenced by various factors such as their chemical structure

Propiedades

IUPAC Name |

N-ethyl-2-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-11(10-13-4-2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDGQUSKFUAVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

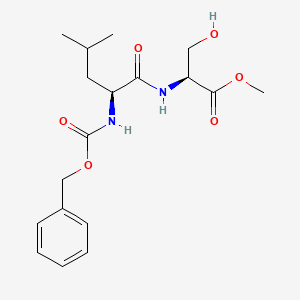

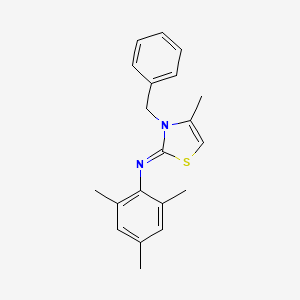

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

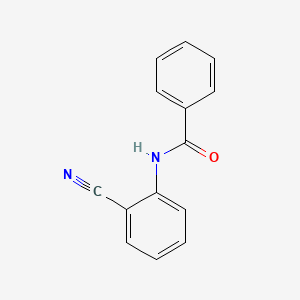

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-amino-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic Acid](/img/structure/B3265138.png)

![1-{4-[(2-Pyridylamino)sulfonyl]phenyl}azolidine-2,5-dione](/img/structure/B3265157.png)

![Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]-](/img/structure/B3265177.png)

![1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol](/img/structure/B3265198.png)

![2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole](/img/structure/B3265237.png)